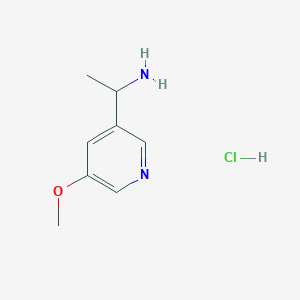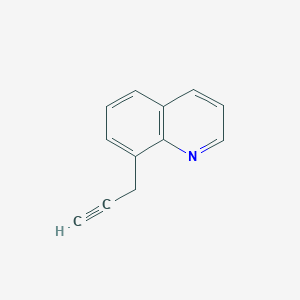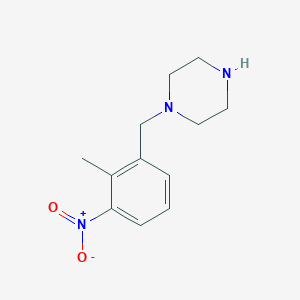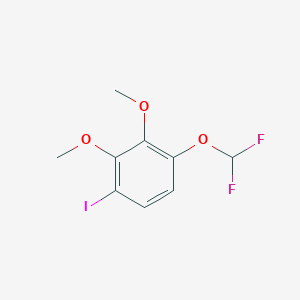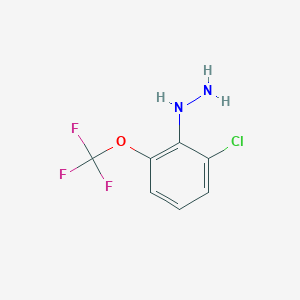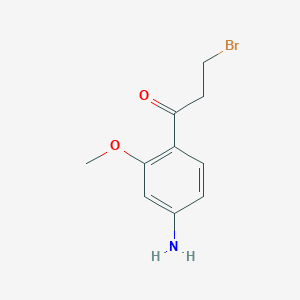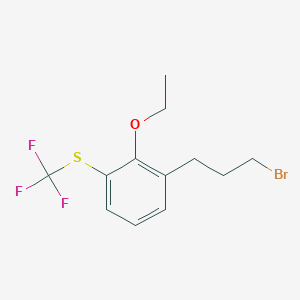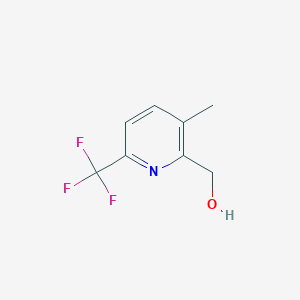
(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol typically involves the reaction of 3-methyl-6-(trifluoromethyl)pyridine with formaldehyde under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)carboxylic acid
Reduction: this compound
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a probe to study the effects of trifluoromethyl and hydroxymethyl groups on biological systems. It can be used to investigate enzyme-substrate interactions and the role of these functional groups in biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise as anti-inflammatory and anticancer agents. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug molecules .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .
Wirkmechanismus
The mechanism of action of (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further stabilizing the compound-protein interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Methyl-4-(trifluoromethyl)pyridin-2-yl)methanol
- (6-(Trifluoromethyl)pyridin-2-yl)methanol
- (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
Uniqueness
(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers better stability and reactivity, which can be advantageous in both research and industrial settings .
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
[3-methyl-6-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-7(8(9,10)11)12-6(5)4-13/h2-3,13H,4H2,1H3 |
InChI-Schlüssel |
DMRYMEBQAVMFSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


